Hydromorphone-3-glucuronide is a significant metabolite of hydromorphone, an opioid analgesic. This compound is primarily formed through the conjugation of hydromorphone with glucuronic acid, predominantly in the liver. It is recognized for its neuroexcitant properties, which can lead to various neurological effects when present in the central nervous system.
Hydromorphone-3-glucuronide is classified as a glucuronide metabolite, specifically a 3-O-glucuronide. It is derived from hydromorphone, which itself is a semi-synthetic opioid used for pain management. The primary source of hydromorphone-3-glucuronide in humans is the metabolism of hydromorphone, where it is produced by the action of UDP-glucuronosyltransferases in the liver .
Hydromorphone-3-glucuronide can be synthesized biochemically using rat liver microsomes in the presence of uridine-5′-diphosphoglucuronic acid (UDPGA) as a cofactor. This process involves incubating hydromorphone with liver microsomes to facilitate the glucuronidation reaction, resulting in the formation of hydromorphone-3-glucuronide . The synthesis can also be confirmed through high-performance liquid chromatography-tandem mass spectrometry (LC-MS-MS), which allows for the identification and quantification of metabolites in biological samples .
The molecular formula of hydromorphone-3-glucuronide is . Its structure features a glucuronic acid moiety linked to the 3-hydroxyl group of hydromorphone. The compound exhibits significant polarity due to the presence of multiple hydroxyl groups, which affects its pharmacokinetic properties.
The structural representation can be depicted as follows:
Hydromorphone-3-glucuronide primarily undergoes metabolic reactions that include further conjugation or hydrolysis. It does not exhibit significant antinociceptive activity, distinguishing it from its parent compound, hydromorphone . The neuroexcitation observed with this metabolite suggests that it may interact with various receptors in the central nervous system, potentially leading to excitatory behaviors such as myoclonus and seizures when accumulated .
The mechanism of action for hydromorphone-3-glucuronide involves its interaction with opioid receptors in the brain. While it does not have analgesic properties like its parent compound, it acts as a neuroexcitant. Studies indicate that it may enhance excitatory neurotransmission, leading to neurological side effects such as allodynia and seizures when present at high concentrations . Its potency as a neuroexcitant is approximately 2.5 times greater than that of morphine-3-glucuronide .
Hydromorphone-3-glucuronide is characterized by several key properties:
These properties contribute to its pharmacokinetics, particularly its renal excretion profile and potential accumulation in patients with renal impairment .
Hydromorphone-3-glucuronide serves primarily as a research compound in pharmacology and toxicology studies. Its role as a metabolite provides insights into the metabolism of opioids and their effects on the central nervous system. Additionally, understanding its neuroexcitant properties aids in evaluating risks associated with high-dose opioid therapy, particularly in patients with compromised renal function where metabolite accumulation can occur .
Glucuronidation represents the primary phase II metabolic pathway for numerous opioids, transforming lipophilic parent compounds into water-soluble conjugates for renal excretion. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, predominantly within hepatocytes. Hydromorphone (HMOR) undergoes extensive 3-O-glucuronidation, forming its major metabolite, hydromorphone-3-glucuronide (H3G). This process utilizes uridine diphosphate glucuronic acid (UDPGA) as the glucuronyl donor [2] [4].
The UGT2B7 isoform is principally responsible for HMOR conjugation, analogous to its role in morphine metabolism. Following synthesis, H3G is transported into systemic circulation via multidrug resistance-associated proteins (MRPs), notably MRP2 and MRP3, located on hepatocyte basolateral membranes [4]. Unlike HMOR, H3G exhibits significantly reduced blood-brain barrier permeability due to its heightened hydrophilicity. Nevertheless, systemic accumulation, particularly in renal impairment, allows access to central nervous system (CNS) sites, contributing to its pharmacological profile [1] [5].
Table 1: Glucuronidation Characteristics of Select Opioids
Parent Opioid | Major Glucuronide Metabolite(s) | Primary UGT Enzyme(s) | Key Transporters for Efflux |
---|---|---|---|
Hydromorphone | Hydromorphone-3-glucuronide (H3G) | UGT2B7 | MRP2, MRP3 |
Morphine | Morphine-3-glucuronide (M3G), Morphine-6-glucuronide (M6G) | UGT2B7 | MRP2, MRP3 |
Codeine | Codeine-6-glucuronide | UGT2B7 | MRP2, MRP3 |
Biochemical synthesis of H3G confirms its structural identity: Utilizing rat liver microsomes, UDPGA, and HMOR substrate, H3G is formed and purified via techniques including ethyl acetate precipitation, acetonitrile washing, and semi-preparative HPLC. Structural validation employs enzymatic hydrolysis (β-glucuronidase), HPLC-MS/MS (revealing m/z 462 [M+1]^+^), and proton-NMR (confirming 3-phenolic glucuronide linkage) [5]. Hydrolysis kinetics further differentiate glucuronides; H3G, like M3G, is readily hydrolyzed by β-glucuronidase, contrasting with the slower hydrolysis of 6-glucuronides (e.g., M6G) under similar conditions [6].
H3G and M3G are structural analogues, sharing a phenolic 3-O-glucuronide moiety attached to their respective opioid scaffolds (hydromorphone vs. morphine). This structural similarity underpins their shared lack of affinity for the classical mu-opioid receptor (MOR) and their propensity to elicit neuro-excitatory effects. However, critical differences exist: Hydromorphone possesses a ketone group at C-6 versus morphine’s alcoholic C-6 hydroxyl group, potentially influencing metabolite-receptor interactions [3] [5].
Pharmacologically, H3G is a significantly more potent neuro-excitant than M3G. Intracerebroventricular (i.c.v.) administration in rats demonstrates that H3G induces dose-dependent excitatory behaviors including myoclonic jerks, wet-dog shakes, tonic-clonic convulsions, touch-evoked agitation, and ataxia. Quantitative assessment reveals H3G is approximately 2.5-fold more potent than M3G, with mean ED~50~ values of 2.3 μg versus 6.1 μg, respectively [3].
Table 2: Comparative Neuroexcitatory Effects of H3G and M3G in Rat Models
Behavioral Endpoint | H3G (Potency Relative to M3G) | Key Observations |
---|---|---|
Myoclonic Jerks | +++ (Higher) | Earlier onset, increased frequency |
Tonic-Clonic Convulsions | +++ (Higher) | Higher severity scores |
Touch-Evoked Agitation/Allodynia | +++ (Higher) | Enhanced sensitivity to mechanical stimuli |
Wet-Dog Shakes | ++ (Higher) | Increased number per observation period |
Chewing/Rearing | ++ (Higher) | More frequent and sustained episodes |
The mechanism of neuroexcitation involves non-opioid receptor pathways. Evidence suggests:
The formation and accumulation of H3G hold substantial implications for the efficacy and potential complications of chronic HMOR therapy, particularly in specific patient populations:
Table 3: Analytical Methods for H3G Detection and Quantification
Method | Target Analyte | Key Advantages | Limitations |
---|---|---|---|
Direct HPLC-MS/MS | Intact H3G | High specificity, quantifies H3G directly | Requires sophisticated instrumentation |
Enzymatic Hydrolysis + Parent Drug Assay | HMOR released from H3G | Wider availability, simpler equipment | Measures total glucuronides, not H3G specific; Slower hydrolysis kinetics of 6-glucuronides may cause interference |
Immunoassays | HMOR (cross-reactivity with H3G variable) | Rapid, high-throughput | Potential for significant cross-reactivity inaccuracies; Cannot distinguish parent from metabolite |
Understanding H3G's formation, properties, and actions is essential for optimizing HMOR therapy. Its role as a potent neuroexcitant metabolite necessitates vigilance, particularly regarding renal function and cumulative dose during long-term treatment. Future research should focus on elucidating its precise molecular targets and developing strategies to mitigate its adverse effects without compromising analgesia.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7